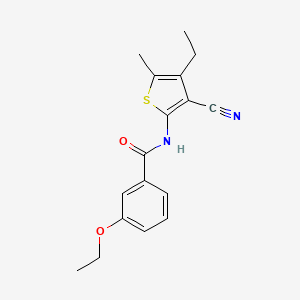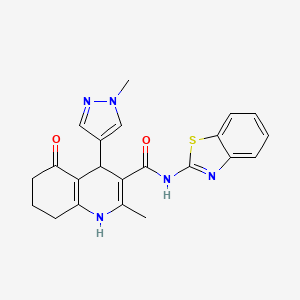![molecular formula C14H17ClF2N6O2 B14930460 4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)
4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as pyrazole rings, chloro, difluoromethyl, and carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro and difluoromethyl groups: These groups can be introduced via halogenation and subsequent difluoromethylation reactions.
Coupling reactions: The pyrazole derivatives are then coupled with appropriate acylating agents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be studied for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-(difluoromethyl)-1H-pyrazole-1-carboxamide
- 5-methyl-1H-pyrazole-3-carboxamide
- 4-chloro-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H17ClF2N6O2 |
|---|---|
Molekulargewicht |
374.77 g/mol |
IUPAC-Name |
4-[2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoylamino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17ClF2N6O2/c1-4-22-5-8(10(20-22)13(18)24)19-14(25)7(3)23-6(2)9(15)11(21-23)12(16)17/h5,7,12H,4H2,1-3H3,(H2,18,24)(H,19,25) |
InChI-Schlüssel |
PWPDSMDHFQNQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B14930377.png)
![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chloro-1H-pyrazol-1-yl)ethanone](/img/structure/B14930381.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B14930390.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14930400.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
![1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14930402.png)
![4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930414.png)

![7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930434.png)
![1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930437.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930442.png)


![2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14930474.png)
